3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
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Overview
Description
3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxadiazole ring, which is a five-membered ring containing nitrogen and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Halogenated thiophene derivatives, substituted amides.
Scientific Research Applications
3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which contain oxadiazole rings, are known for their antimicrobial activities.
Uniqueness
3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to its combined structural features of both thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)6-9(15)12-11-10(13-16-14-11)8-4-3-5-17-8/h3-5,7H,6H2,1-2H3,(H,12,14,15) |
InChI Key |
OMANIEAJHNIYON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NON=C1C2=CC=CS2 |
Origin of Product |
United States |
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